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Compound of Interest

Compound Name: 6-Chloro-3-fluoropicolinonitrile
CAS No.: 1207609-52-6
Cat. No.: B2750586
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1207609-52-6

Introduction

6-Chloro-3-fluoropicolinonitrile is a halogenated pyridine derivative of significant interest in
medicinal chemistry and drug discovery. Its unique electronic properties, arising from the
presence of chloro, fluoro, and nitrile functional groups on a pyridine scaffold, make it a
valuable building block for the synthesis of complex heterocyclic molecules with potential
therapeutic applications. This technical guide provides an in-depth overview of its synthesis,
properties, reactivity, and applications, with a focus on its relevance to drug development.

Physicochemical Properties

6-Chloro-3-fluoropicolinonitrile is a solid at room temperature and requires storage in an
inert atmosphere at 2-8°C.[1] Its key physicochemical properties are summarized in the table
below.
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Property Value Source
CAS Number 1207609-52-6

Molecular Formula CeH2CIFN:2

Molecular Weight 156.54 g/mol ,

6-chloro-3-fluoro-2-

IUPAC Name o o
pyridinecarbonitrile
6-chloro-3-fluoro-2-

Synonyms o .
pyridinecarbonitrile

Physical Form Solid

Storage Temperature Inert atmosphere, 2-8°C

Synthesis of 6-Chloro-3-fluoropicolinonitrile: A
Plausible Pathway

While a specific, detailed experimental protocol for the synthesis of 6-Chloro-3-
fluoropicolinonitrile is not readily available in the public domain, a plausible synthetic route
can be proposed based on established methods for the synthesis of halogenated
picolinonitriles. The following multi-step synthesis is a logical and feasible approach.

Proposed Synthetic Workflow

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 6-Chloro-3-fluoropicolinonitrile.

Experimental Protocol (Proposed)
Step 1: Nitration of 2,6-Dichloropyridine
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» To a stirred solution of 2,6-dichloropyridine in concentrated sulfuric acid, slowly add a mixture
of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10°C).

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours.

» Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium
hydroxide solution) to precipitate the product.

« Filter, wash with water, and dry to obtain 2,6-dichloro-3-nitropyridine.

Step 2: Amination of 2,6-Dichloro-3-nitropyridine

e In a sealed vessel, dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent (e.g., ethanol).
o Saturate the solution with ammonia gas or add a concentrated aqueous ammonia solution.
e Heat the mixture at an elevated temperature and pressure for several hours.

e Cool the reaction mixture, and remove the solvent under reduced pressure.

» Purify the residue by recrystallization or column chromatography to yield 6-chloro-3-nitro-2-
aminopyridine.

Step 3: Fluorination via Balz-Schiemann Reaction

» Dissolve 6-chloro-3-nitro-2-aminopyridine in an aqueous solution of tetrafluoroboric acid
(HBFa4).

e Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO2z) dropwise to form the
diazonium salt.

o Gently heat the solution to decompose the diazonium salt, leading to the formation of 6-
chloro-3-fluoro-2-nitropyridine.

o Extract the product with a suitable organic solvent, wash, dry, and concentrate to obtain the
crude product, which can be further purified.
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Step 4: Reduction of the Nitro Group

e Suspend 6-chloro-3-fluoro-2-nitropyridine in a mixture of a suitable solvent (e.g., ethanol or
acetic acid) and water.

e Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.

o Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
« Filter the hot reaction mixture to remove the iron salts and neutralize the filtrate.

o Extract the product, 6-chloro-3-fluoro-2-aminopyridine, with an organic solvent.

Step 5: Cyanation via Sandmeyer Reaction

o Dissolve 6-chloro-3-fluoro-2-aminopyridine in an aqueous solution of hydrochloric acid and
cool to 0-5°C.

e Add a solution of sodium nitrite dropwise to form the diazonium salt.

» In a separate flask, prepare a solution of copper(l) cyanide (CuCN) in an aqueous solution of
sodium or potassium cyanide.

e Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the
temperature below 10°C.

» Allow the reaction to proceed for some time, then heat gently to ensure complete reaction.
o Extract the final product, 6-Chloro-3-fluoropicolinonitrile, with an organic solvent.

e Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced
pressure.

» Purify the crude product by column chromatography or recrystallization.

Reactivity Profile
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The reactivity of 6-Chloro-3-fluoropicolinonitrile is governed by the interplay of its functional
groups on the electron-deficient pyridine ring.

 Nitrile Group: The nitrile group can undergo hydrolysis to the corresponding carboxylic acid
(6-chloro-3-fluoropicolinic acid) under acidic or basic conditions. It can also be reduced to an
aminomethyl group or participate in cycloaddition reactions.

o Chloro and Fluoro Groups: The halogen atoms activate the pyridine ring towards nucleophilic
aromatic substitution (SNAr). The chlorine at the 6-position is generally more susceptible to
displacement by nucleophiles than the fluorine at the 3-position due to the stronger carbon-
fluorine bond. However, reaction conditions can be tailored to selectively target either
position.

» Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated or alkylated. The
electron-withdrawing nature of the halogen and nitrile substituents makes the ring less
susceptible to electrophilic attack.

Key Reactions

G—Chloro—&fluoropicolinonitrila

Hydrolysis
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Click to download full resolution via product page

Caption: Key reaction types of 6-Chloro-3-fluoropicolinonitrile.

Applications in Drug Discovery

Halogenated heterocycles are privileged scaffolds in drug discovery due to their ability to
modulate physicochemical properties and engage in specific interactions with biological
targets. The combination of chloro, fluoro, and nitrile groups in 6-Chloro-3-
fluoropicolinonitrile makes it a particularly interesting building block.
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A notable application of this compound is its identification as an impurity in the synthesis of
Favipiravir, a broad-spectrum antiviral drug.[2] Favipiravir is a pyrazinecarboxamide derivative
that has been used to treat various RNA virus infections.[2] The presence of 6-Chloro-3-
fluoropicolinonitrile as a related substance highlights its role as a potential starting material
or intermediate in synthetic routes to complex heterocyclic drugs.

The structural motifs present in 6-Chloro-3-fluoropicolinonitrile are found in numerous
bioactive molecules. The picolinonitrile framework is a key component of various enzyme
inhibitors and receptor modulators. The chloro and fluoro substituents can enhance metabolic
stability, improve cell permeability, and introduce specific electronic effects that can fine-tune
binding affinity to target proteins.

Safety Protocols

Handling 6-Chloro-3-fluoropicolinonitrile requires adherence to standard laboratory safety
procedures for handling potentially hazardous chemicals. While a specific Material Safety Data
Sheet (MSDS) for this compound is not widely available, data from structurally similar
compounds, such as other halogenated picolinonitriles, can provide guidance on necessary
precautions.

Hazard Identification (based on related compounds):

Harmful if swallowed.[1][3]

May cause skin irritation.[3]

May cause serious eye irritation.[3]

May cause respiratory irritation.[3]
Recommended Precautions:

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or
goggles, chemical-resistant gloves, and a lab coat.

o Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to
minimize inhalation exposure.
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e Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands
thoroughly after handling.

e Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away
from incompatible materials.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

6-Chloro-3-fluoropicolinonitrile is a valuable and versatile building block for the synthesis of
novel heterocyclic compounds with potential applications in drug discovery. Its unique
combination of functional groups provides a platform for diverse chemical modifications,
enabling the exploration of new chemical space in the quest for more effective and safer
therapeutics. A thorough understanding of its synthesis, reactivity, and safe handling is crucial
for researchers and scientists working in the field of medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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